3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, hydroxylation, and other functional group modifications. Common reagents used in these reactions include alkyl halides, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or attached functional groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its unique properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Adenine: A fundamental component of nucleotides in DNA and RNA.
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)-1H-purine-2,6-dione is unique due to its specific functional groups and structural configuration, which may impart distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
86257-17-2 |
---|---|
Molecular Formula |
C17H28N4O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(5,6-dihydroxyhexyl)-3-methyl-1-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-12(2)7-9-21-16(24)14-15(19(3)17(21)25)18-11-20(14)8-5-4-6-13(23)10-22/h11-13,22-23H,4-10H2,1-3H3 |
InChI Key |
DPKGPVOXOAQRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.